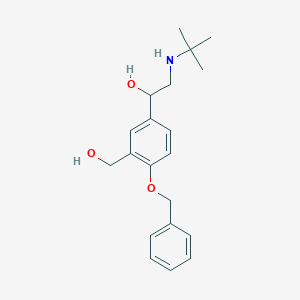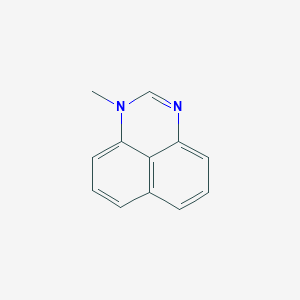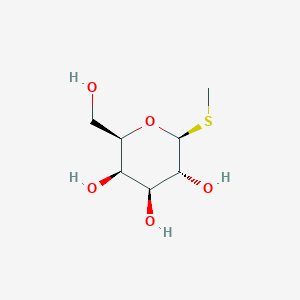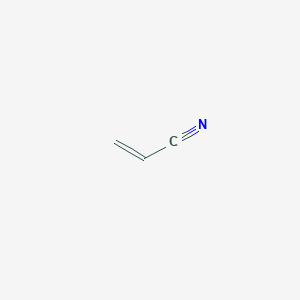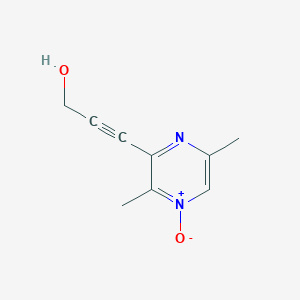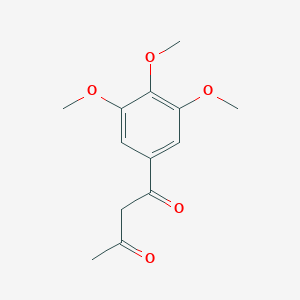![molecular formula C9H16O2 B021543 1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone CAS No. 102368-23-0](/img/structure/B21543.png)
1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone is a chemical compound that belongs to the class of ketones. It is also known as (R,S)-3-Pentyl-2-oxiranecarboxylic acid ethyl ester or Ethyl (R,S)-3-pentyl-2-oxiraneacetate. This compound has attracted the attention of researchers due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Wirkmechanismus
The exact mechanism of action of 1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone is not fully understood. However, studies have suggested that it may act by inhibiting the growth of cancer cells or by interfering with the synthesis of bacterial cell walls. It may also exert its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes in the body. For example, it has been found to inhibit the activity of certain enzymes involved in the synthesis of bacterial cell walls. It may also affect the expression of genes involved in cancer cell growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone in lab experiments is its potential as a chiral building block in organic synthesis. It may also be useful in the development of new antimicrobial and antitumor agents. However, one limitation is that it may be difficult to obtain in large quantities, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone. One area of interest is the development of new antimicrobial and antitumor agents based on this compound. Researchers may also investigate its potential as a chiral building block in the synthesis of new drugs and materials. Another direction for future research is to further elucidate the mechanism of action of this compound and its effects on various biochemical and physiological processes.
Synthesemethoden
The synthesis of 1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone can be achieved through several methods. One of the most commonly used methods is the epoxidation of pent-1-ene using peracetic acid. The resulting epoxide is then treated with ethyl acetate and a strong base to yield the desired product. Another method involves the reaction of pent-1-ene with ethyl chloroformate and triethylamine, followed by epoxidation using m-chloroperbenzoic acid.
Wissenschaftliche Forschungsanwendungen
1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antimicrobial, antitumor, and antifungal activities. In addition, this compound has been found to possess anti-inflammatory and analgesic properties. Researchers have also investigated its potential as a chiral building block in organic synthesis.
Eigenschaften
CAS-Nummer |
102368-23-0 |
|---|---|
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-6-8-9(11-8)7(2)10/h8-9H,3-6H2,1-2H3/t8-,9-/m0/s1 |
InChI-Schlüssel |
QSBATKPBRAWDHQ-IUCAKERBSA-N |
Isomerische SMILES |
CCCCC[C@H]1[C@@H](O1)C(=O)C |
SMILES |
CCCCCC1C(O1)C(=O)C |
Kanonische SMILES |
CCCCCC1C(O1)C(=O)C |
Synonyme |
Ethanone, 1-[(2R,3S)-3-pentyloxiranyl]-, rel- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




